7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione - 851938-85-7

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2856857
CAS Number: 851938-85-7
Molecular Formula: C21H26ClN5O2
Molecular Weight: 415.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

  • Compound Description: Linagliptin, chemically known as 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It is primarily used for treating type 2 diabetes by regulating blood sugar levels. [] Linagliptin exhibits high specificity for DPP-4 and has a favorable safety profile. []
  • Compound Description: Doxophylline, chemically represented as 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative recognized for its bronchodilatory properties. [, ] This compound is used in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax airway smooth muscles. [, ]

8-[(3R)-3-amino-1-pipéridinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-méthyl-1-[(4-méthyl-2-quinazolinyl)méthyl]-1h-purine-2,6-dione

  • Compound Description: This compound is a specific form of linagliptin, highlighted for its use in stable pharmaceutical compositions for treating type 2 diabetes. [] The composition aims to improve the stability and delivery of linagliptin.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound (2 in the original paper []) serves as a base structure in developing new 8-alkylamino substituted derivatives for cardiovascular activity. [] This research focuses on finding compounds with improved electrocardiographic, antiarrhythmic, and hypotensive properties.
  • Compound Description: This derivative (15 in the original paper []) showed strong prophylactic antiarrhythmic activity in experimental models. [] It represents a promising lead for further development as a potential antiarrhythmic agent.
  • Relevance: This compound is a modified version of compound 2, [] sharing the core structure of 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, with a specific 8-(2-morpholin-4-yl-ethylamino) substitution. This highlights the significance of modifications at this position for influencing the compound's biological activity.

8-benzylamino analogue of compound 2

  • Compound Description: This analogue (11 in the original paper []) exhibited notable hypotensive activity. [] This finding suggests its potential as a lead for developing new antihypertensive medications.
  • Relevance: As a modified form of compound 2, [] this analogue underscores the structural similarities it shares with 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione. The presence of the 8-benzylamino group distinguishes its pharmacological properties.

8-(pyridin-2-yl-methylamino) analogue of compound 2

  • Compound Description: Similar to the 8-benzylamino analogue, this compound (12 in the original paper []) also demonstrated hypotensive activity, making it a potential candidate for antihypertensive drug development. []

Properties

CAS Number

851938-85-7

Product Name

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione

Molecular Formula

C21H26ClN5O2

Molecular Weight

415.92

InChI

InChI=1S/C21H26ClN5O2/c1-14-8-6-7-11-26(14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-9-4-5-10-16(15)22/h4-5,9-10,14H,6-8,11-13H2,1-3H3

InChI Key

YCHMKGKZAIOYDG-UHFFFAOYSA-N

SMILES

CC1CCCCN1CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.